

DBCO-NH-PEG7-C2-NHS ester chemical structure and properties

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Compound of Interest

Compound Name: DBCO-NH-PEG7-C2-NHS ester

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An In-depth Technical Guide to DBCO-NH-PEG7-C2-NHS Ester

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **DBCO-NH-PEG7-C2-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced bioconjugation techniques.

Chemical Structure and Properties

DBCO-NH-PEG7-C2-NHS ester is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.^[1] The DBCO moiety is a strained alkyne that enables rapid and specific reaction with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[2][3]} This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.^[2]

The NHS ester is a reactive group that specifically targets primary amines, such as the lysine residues found on the surface of proteins and antibodies, to form stable amide bonds.^{[2][4]} The PEG7 spacer, consisting of seven polyethylene glycol units, is a hydrophilic linker that

enhances the solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the labeled biomolecule.[1][5]

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be specifically conjugated to a second molecule bearing an azide group via the SPAAC reaction.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	781.85 g/mol	[1]
Purity	≥95%	[1][5]
Solubility	Soluble in organic solvents such as DMSO and DMF	[6][7]
Storage Conditions	Store at -20°C, desiccated and protected from light. In solid form, it is stable for at least one year. When dissolved in DMSO or DMF, it should be used within 2-3 months.	[3][6]

Applications in Research and Drug Development

The unique properties of **DBCO-NH-PEG7-C2-NHS ester** make it a valuable tool in a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** This linker is frequently used to attach cytotoxic drugs (payloads) to antibodies.[2] The antibody, functionalized with the DBCO group via its lysine residues, can then be conjugated to an azide-modified payload, enabling targeted drug delivery to cancer cells.[2]
- **Cellular Labeling and Imaging:** Biomolecules on the surface of cells that have been metabolically engineered to display azide groups can be labeled with DBCO-functionalized probes for imaging and tracking.[2]

- Bioconjugation: It is widely used for the site-specific conjugation of proteins, peptides, nucleic acids, and other biomolecules.[2]
- Nanoparticle and Surface Functionalization: The linker can be used to attach biomolecules to nanoparticles or surfaces for various diagnostic and therapeutic applications.[5]

Experimental Protocols

The following is a generalized protocol for the conjugation of an antibody with **DBCO-NH-PEG7-C2-NHS ester** followed by a copper-free click chemistry reaction with an azide-modified molecule.

Antibody Activation with DBCO-NH-PEG7-C2-NHS Ester

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **DBCO-NH-PEG7-C2-NHS ester** in anhydrous DMSO or DMF immediately before use.[6]
 - Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[6] If necessary, exchange the buffer using a desalting column.[6]
- Activation Reaction:
 - Add a 20-30 fold molar excess of the **DBCO-NH-PEG7-C2-NHS ester** solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be around 20%.[6]
 - Incubate the reaction for 60 minutes at room temperature.[6]
- Quenching:
 - To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[8]
 - Incubate for 15 minutes at room temperature.[6]

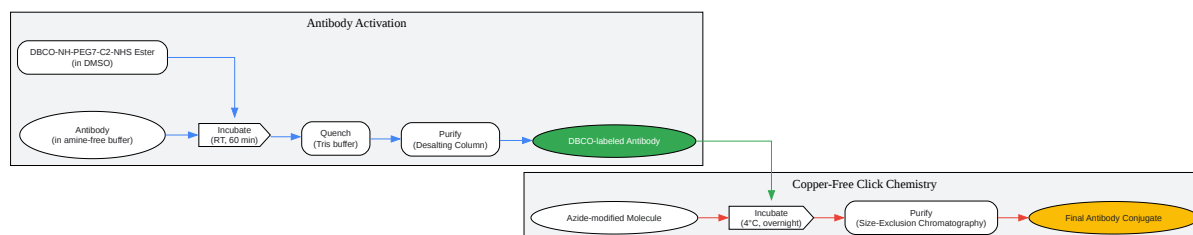
- Purification of DBCO-labeled Antibody:
 - Remove unreacted **DBCO-NH-PEG7-C2-NHS ester** using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO).[8]
 - Determine the concentration of the purified DBCO-labeled antibody. The labeled antibody can be stored at -20°C for up to a month.[6]

Copper-Free Click Chemistry Reaction

- Reaction Setup:
 - Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule of interest.[6][8]
- Incubation:
 - Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature.[8]
- Purification of the Final Conjugate:
 - Purify the final antibody conjugate to remove unreacted azide-modified molecules using methods such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[8]
- Validation:
 - The final conjugate can be analyzed by SDS-PAGE to confirm successful conjugation.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioconjugation process using **DBCO-NH-PEG7-C2-NHS ester**.



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Caption: Workflow for antibody conjugation using **DBCO-NH-PEG7-C2-NHS** ester.

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